

AZD7545: A Comprehensive Technical Review of its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD7545

Cat. No.: B1666236

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD7545 is a potent and selective small molecule inhibitor that has been investigated for its therapeutic potential in metabolic diseases, particularly type 2 diabetes. This document provides an in-depth technical guide on the primary molecular target of **AZD7545**, its mechanism of action, and the experimental basis for these findings.

Primary Target: Pyruvate Dehydrogenase Kinase (PDHK)

The primary molecular target of **AZD7545** is Pyruvate Dehydrogenase Kinase (PDHK).^{[1][2][3][4][5]} **AZD7545** exhibits isoform selectivity, potently inhibiting PDHK1 and PDHK2.^{[1][3][5][6]} It is a non-ATP competitive inhibitor, meaning it does not compete with ATP for binding to the kinase domain.^{[3][7]} Instead, structural studies have shown that **AZD7545** binds to the lipoyl-binding pocket of PDHK.^[8] This binding disrupts the interaction between PDHK and the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the Pyruvate Dehydrogenase Complex (PDC).^[1]

The Pyruvate Dehydrogenase Complex is a critical mitochondrial multi-enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA.^{[3][4]} The activity of the PDC is tightly regulated by

reversible phosphorylation. PDHKs phosphorylate and inactivate the E1 α subunit of the PDC, thereby downregulating its activity.[3][4] By inhibiting PDHK, **AZD7545** prevents the inactivation of the PDC, leading to its activation and an increase in glucose oxidation.[9][10]

Quantitative Pharmacological Data

The inhibitory and activating effects of **AZD7545** on various PDHK isoforms and its downstream effects on cellular metabolism have been quantified in several studies. The following tables summarize the key quantitative data.

Target Isoform	Parameter	Value	Reference
PDHK1	IC ₅₀	36.8 nM	[1][5]
PDHK2	IC ₅₀	6.4 nM	[1][5]
PDHK3	IC ₅₀	600 nM	[10]
PDHK4	Activity	Stimulatory at >10 nM	[1][10]

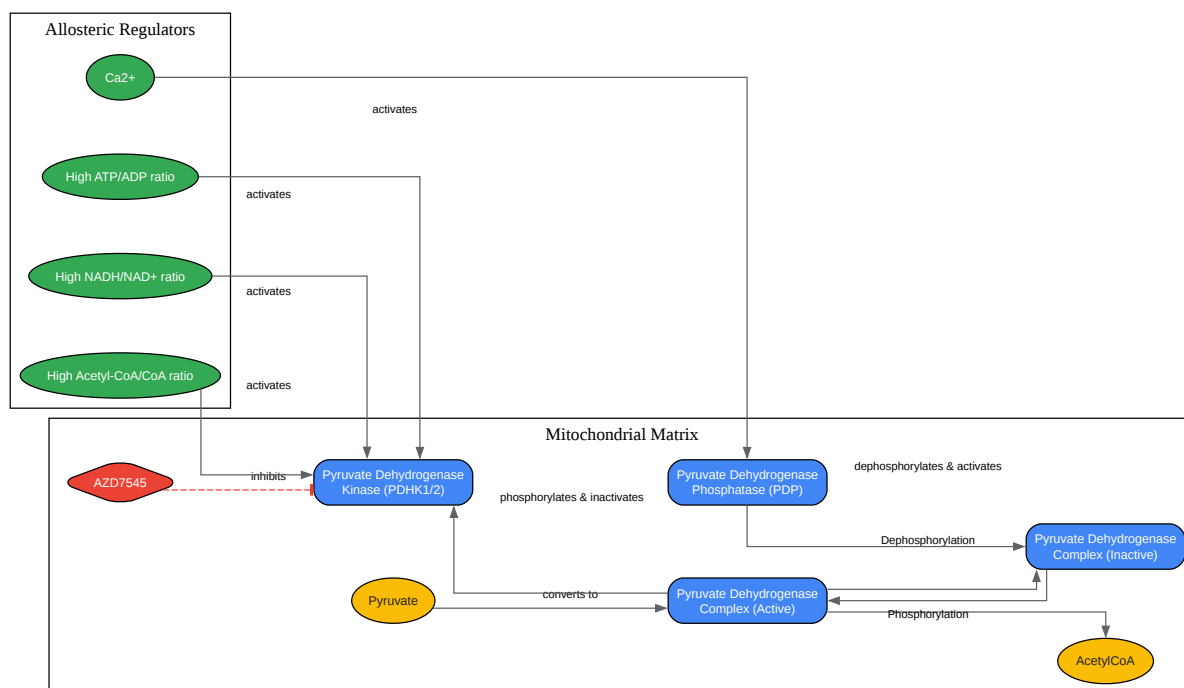
Table 1: In Vitro Inhibitory/Stimulatory Activity of **AZD7545** against PDHK Isoforms. IC₅₀ values represent the concentration of **AZD7545** required to inhibit 50% of the kinase activity.

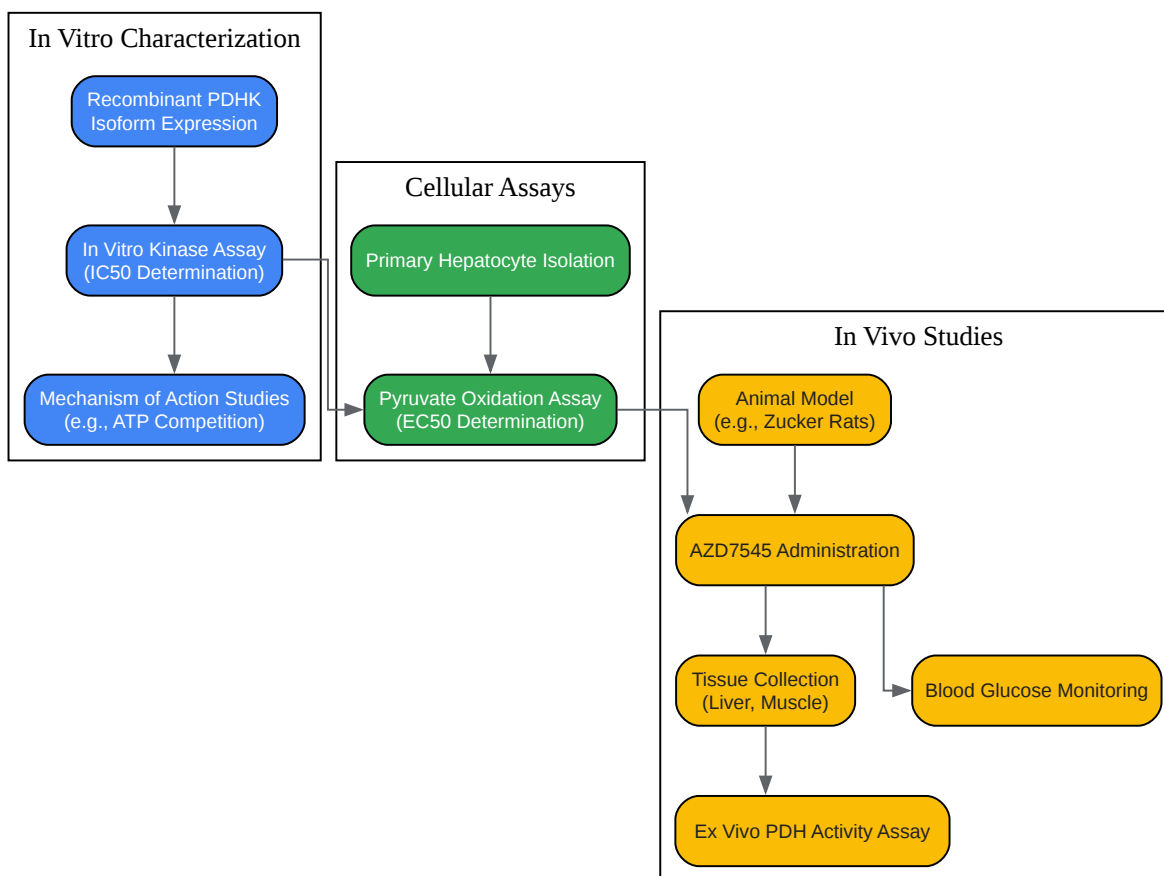
Experimental System	Parameter	Value	Reference
Recombinant human PDHK2	EC ₅₀ (PDH activity)	5.2 nM	[1][5][9]
Primary rat hepatocytes	EC ₅₀ (pyruvate oxidation)	105 nM	[1][5][9]

Table 2: Cellular Activity of **AZD7545**. EC₅₀ values represent the concentration of **AZD7545** required to elicit 50% of the maximal response.

Signaling Pathway

The pyruvate dehydrogenase complex (PDC) is a central hub in cellular metabolism, and its activity is tightly controlled by phosphorylation and dephosphorylation. The following diagram illustrates the regulatory pathway and the mechanism of action of **AZD7545**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The hormonal regulation of pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of pyruvate dehydrogenase (PDH) complex | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyruvate Dehydrogenase Kinase Inhibitor, AZD7545 [sigmaaldrich.com]
- To cite this document: BenchChem. [AZD7545: A Comprehensive Technical Review of its Primary Target and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666236#what-is-the-primary-target-of-azd7545]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com